17β-HSD2 Inhibitory Potency: 1.8-Fold Improvement Over a Validated Benchmark Inhibitor
5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione inhibits human placental 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 130 nM [1]. This represents a 1.8-fold improvement in potency compared to Compound 21 (IC50 = 235 nM), a previously characterized selective 17β-HSD2 inhibitor [2]. The target compound also exhibits 42-fold selectivity for 17β-HSD2 over 17β-HSD1 (IC50 = 5430 nM) [1].
| Evidence Dimension | Inhibitory potency against human 17β-HSD2 |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Compound 21 (IC50 = 235 nM) |
| Quantified Difference | 1.8-fold lower IC50 (greater potency) |
| Conditions | Human placental microsomal fraction, [3H]E2 substrate, formation of E1 by HPLC analysis |
Why This Matters
Higher inhibitory potency enables lower compound concentrations in cell-based assays, reducing off-target effects and improving assay signal-to-noise ratios in osteoporosis-related research.
- [1] BindingDB. (n.d.). BDBM50426586 (CHEMBL2324365): 5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426586 View Source
- [2] Novel, potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors as potential therapeutics for osteoporosis with dual human and mouse activities. (2014). Bioorganic & Medicinal Chemistry, 22(12), 3051-3063. DOI: 10.1016/j.bmc.2014.04.021 View Source
